molecular formula C19H17BrN2O3 B11221841 N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11221841
M. Wt: 401.3 g/mol
InChI Key: ASKLBIJDPSABNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

  • N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-ethyl-1,2-dihydro-3-quinolinecarboxamide
  • N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-methyl-1,2-dihydro-3-quinolinecarboxamide
  • N-(3-Bromophenyl)-4-hydroxy-2-oxo-1-butyl-1,2-dihydro-3-quinolinecarboxamide

Comparison:

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C19H17BrN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h3-9,11,23H,2,10H2,1H3,(H,21,24)

InChI Key

ASKLBIJDPSABNE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.